molecular formula C10H14O3 B2715934 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2309142-85-4

2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2715934
CAS No.: 2309142-85-4
M. Wt: 182.219
InChI Key: VLWLNBSKMLTQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with a molecular weight of 168.19 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, has been reported . The synthesis involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate in the presence of butyllithium and diisopropylamine . The resulting ester is then hydrolyzed to yield the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic octane ring with a carboxylic acid group and a ketone group . The InChI code for this compound is 1S/C9H12O3/c10-8-4-5-1-2-6 (8)3-7 (5)9 (11)12/h5-7H,1-4H2, (H,11,12) .

Safety and Hazards

The safety information for 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWLNBSKMLTQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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